

Homovanillonitrile: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Hydroxy-3-methoxyphenylacetonitrile
Cat. No.:	B1293680

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillonitrile, systematically known as (4-hydroxy-3-methoxyphenyl)acetonitrile, is a nitrile derivative of homovanillic acid. Its structure is characterized by a benzene ring substituted with a hydroxyl, a methoxy, and a cyanomethyl group. This compound serves as a valuable intermediate in organic synthesis and is of interest for its potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of homovanillonitrile, presenting data in a structured format for ease of reference and use in a research setting.

Chemical Structure and Identification

The chemical structure of homovanillonitrile is foundational to understanding its properties and reactivity.

Identifier	Value
IUPAC Name	2-(4-hydroxy-3-methoxyphenyl)acetonitrile
Synonyms	Homovanillonitrile, 4-Hydroxy-3-methoxybenzeneacetonitrile
CAS Number	4468-59-1 [1] [2]
Molecular Formula	C ₉ H ₉ NO ₂ [1] [3]
SMILES	COc1cc(CC#N)ccc1O [4]
InChI	1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3 [4]

Physicochemical Properties

A summary of the key physicochemical properties of homovanillonitrile is provided below, offering a snapshot of its physical state and behavior.

Property	Value	Source
Molecular Weight	163.17 g/mol	[2]
Appearance	Off-white powder	[5]
Melting Point	56-57 °C	[4]
Boiling Point	135-145 °C at 2 mmHg	[4]
Solubility	Information not available	
pKa	9.69 ± 0.18 (Predicted)	[6]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of homovanillonitrile. Below are the available ¹H and ¹³C NMR data, along with predicted infrared and mass spectrometry characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The following proton NMR data was reported in the literature as part of a synthesis procedure.[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.81-6.90	m	3H	Aromatic H (H-2, H-5, H-6)
5.73	br s	1H	-OH
3.90	s	3H	-OCH ₃
3.68	s	2H	-CH ₂ CN

¹³C NMR (CDCl₃):

Chemical Shift (δ) ppm	Assignment
146.5	C-4 (C-OH)
145.5	C-3 (C-OCH ₃)
122.5	C-1
121.5	C-6
117.9	-C≡N
114.6	C-5
111.5	C-2
55.9	-OCH ₃
22.8	-CH ₂ CN

Infrared (IR) Spectroscopy (Predicted)

Based on the functional groups present in homovanillonitrile, the following characteristic IR absorption bands are expected:

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3500-3200 (broad)	O-H	Stretching
~3050	C-H (aromatic)	Stretching
~2950, ~2850	C-H (aliphatic)	Stretching
~2250	C≡N	Stretching
~1600, ~1500	C=C (aromatic)	Stretching
~1275	C-O (aryl ether)	Stretching

Mass Spectrometry (MS) (Predicted)

In an electron ionization mass spectrum, the molecular ion peak (M⁺) for homovanillonitrile would be observed at m/z = 163. Key fragmentation patterns would likely involve:

- Loss of HCN (m/z 27): A common fragmentation for nitriles.
- Benzylic cleavage: Cleavage of the bond between the aromatic ring and the cyanomethyl group, leading to a stable benzylic cation.
- Loss of a methyl group (m/z 15): From the methoxy substituent.

Experimental Protocols

Synthesis of Homovanillonitrile from Vanillyl Alcohol

A reported synthesis of homovanillonitrile involves the conversion of vanillyl alcohol to the corresponding nitrile.^[3]

Materials:

- Vanillyl alcohol
- Sodium cyanide (NaCN)

- N,N-Dimethylformamide (DMF)
- Sodium hydroxide (NaOH)
- Acetic acid
- Chloroform
- Magnesium sulfate (MgSO₄)

Procedure:

- Dissolve vanillyl alcohol (1 equivalent) in DMF.
- Add sodium cyanide (1.17 equivalents) to the solution.
- Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.
- Cool the solution to room temperature and cautiously add water.
- Basify the mixture to pH 10 with solid NaOH.
- Remove the DMF by distillation.
- Add water and acetic acid to achieve a neutral pH (~7).
- Extract the aqueous mixture with chloroform (5 times).
- Combine the organic extracts and wash with water (5 times).
- Dry the organic layer over MgSO₄.
- Remove the solvent under reduced pressure to yield the crude product.

The reported yield for this procedure is 68%.[\[3\]](#)

Visualizations

The following diagram illustrates the workflow for the synthesis of homovanillonitrile from vanillyl alcohol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Homovanillonitrile.

As no specific signaling pathways involving homovanillonitrile have been prominently reported in the literature, a diagrammatic representation of a biological pathway is not included. The provided synthesis workflow serves as a key experimental visualization.

Conclusion

This technical guide consolidates the available chemical and structural information for homovanillonitrile. The provided data tables and experimental protocol offer a valuable resource for researchers engaged in the synthesis, characterization, and potential application of this compound. Further investigation into its biological activity and spectroscopic properties will undoubtedly contribute to a more comprehensive understanding of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE(4468-59-1) 13C NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. 3-甲氧基-4-羟基苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. compoundchem.com [compoundchem.com]
- 6. Hit2Lead | (4-hydroxy-3-methoxyphenyl)acetonitrile | CAS# 4468-59-1 | MFCD00001920 | BB-4034699 [hit2lead.com]
- To cite this document: BenchChem. [Homovanillonitrile: A Technical Guide to its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293680#homovanillonitrile-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com